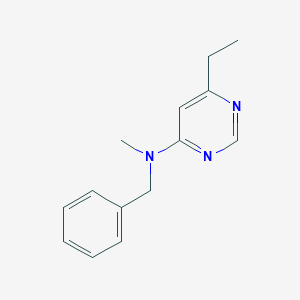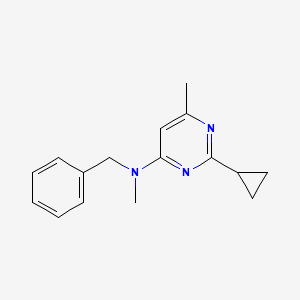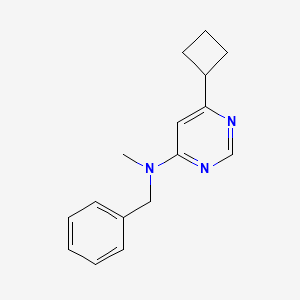![molecular formula C19H32N6O B6445947 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640978-42-1](/img/structure/B6445947.png)
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is an intricate organic compound characterized by a complex molecular structure This compound, which can potentially serve various roles in scientific research, is composed of several functional groups, including pyrimidine, piperazine, and piperidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves a multi-step process:
Formation of the pyrimidine core: : A nucleophilic aromatic substitution reaction where 4-(ethylamino)-6-methylpyrimidine is prepared by reacting ethylamine with 2,4-dichloro-6-methylpyrimidine under controlled temperatures and anhydrous conditions.
Piperazine coupling: : The pyrimidine core is then reacted with piperazine, typically in the presence of a base such as potassium carbonate, under reflux conditions to form the intermediate compound.
Piperidine coupling: : Finally, the intermediate compound undergoes reaction with 4-methylpiperidine under similar base-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production mirrors the lab-scale synthesis but with optimizations for scale, yield, and safety:
Batch processes: ensure better control over reaction conditions.
Continuous flow reactors: may be employed to streamline the synthesis, offering advantages in terms of scalability and efficiency.
Catalysts and alternative reagents: might be introduced to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Can be oxidized to introduce oxygen-containing functional groups, potentially altering its bioactivity.
Reduction: : Can be reduced to modify the degree of saturation of its cyclic structures.
Substitution: : The presence of aromatic and heterocyclic systems allows for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: : Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).
Major Products
Substituted derivatives: : Depending on the nature of the nucleophile or electrophile involved.
Oxidized or reduced analogs: : Influencing the compound's steric and electronic properties.
Wissenschaftliche Forschungsanwendungen
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has broad applications:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, useful in studying enzyme functions or receptor-ligand interactions.
Medicine: : Due to its structural features, it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.
Wirkmechanismus
The compound's mechanism of action is predominantly dictated by its ability to interact with specific molecular targets:
Molecular Targets: : Receptors, enzymes, and nucleic acids.
Pathways Involved: : Could modulate signal transduction pathways, enzyme inhibition or activation, and interaction with cellular receptors.
Mechanistic Insight: : Involves binding to active sites or allosteric sites on target proteins, influencing their biological activity and downstream signaling processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one exhibits unique structural and functional properties:
Similar Compounds
Compounds containing pyrimidine cores such as pyrimethamine.
Piperazine derivatives like cyclizine.
Piperidine-based compounds like methylphenidate.
Uniqueness: : The combination of its functional groups confers a unique profile of biological activity and chemical reactivity, distinguishing it from other analogs in its class.
By understanding its synthesis, reactions, applications, and mechanisms, this compound offers a versatile platform for advancing various scientific fields. Intrigued by any of these aspects?
Eigenschaften
IUPAC Name |
2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-4-20-17-13-16(3)21-19(22-17)25-11-9-23(10-12-25)14-18(26)24-7-5-15(2)6-8-24/h13,15H,4-12,14H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJIDRGDQHSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)

![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)

![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)
![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)
![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)
![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)
![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)
![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)
